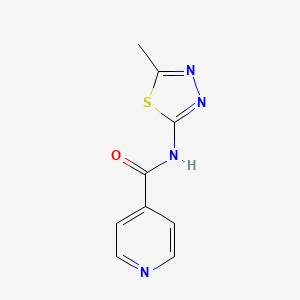
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” is a chemical compound with the linear formula C8H15N3S . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .Applications De Recherche Scientifique
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have garnered attention for their antimicrobial properties. In a study by Kamel et al., synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Fluorescent Probes
Certain derivatives of 1,3,4-thiadiazoles, including our compound of interest, have been explored as fluorescent probes. These molecules can selectively bind to specific targets, making them valuable tools for imaging and diagnostics .
Food Additives
Interestingly, 1,3,4-thiadiazoles have found applications as food additives. Their unique chemical properties contribute to enhancing food quality, preservation, and safety .
Polymer Chemistry
Researchers have investigated the incorporation of 1,3,4-thiadiazole moieties into polymers. These modified polymers exhibit altered properties, such as improved mechanical strength, thermal stability, and electrical conductivity .
Biological Activities
The 1,3,4-thiadiazole ring system has been associated with various biological activities:
Other Applications
Beyond the mentioned fields, 1,3,4-thiadiazoles have been investigated for their roles as antifungal, antimalarial, and anticonvulsant agents. These diverse applications highlight the versatility of this class of compounds .
Mécanisme D'action
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It is a transcription factor that transmits signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, proliferation, and survival .
Mode of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes . The compound has been shown to inhibit the Interleukin-6 (IL-6)/JAK/STAT3 pathway .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . IL-6 is a cytokine that activates the JAK/STAT3 pathway, leading to the transcription of genes that promote cell survival and proliferation . By inhibiting this pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide can potentially suppress the growth of cancer cells .
Pharmacokinetics
The compound has been shown to exhibit anti-proliferative activity against cancer cells overexpressing stat3 , suggesting that it may have favorable bioavailability and distribution characteristics
Result of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide exhibits anti-proliferative activity against cancer cells overexpressing STAT3 . Specifically, it has been shown to induce cell cycle arrest and apoptosis in DU145 and MDA-MB-231 cancer cells . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBZBXEFHBYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)
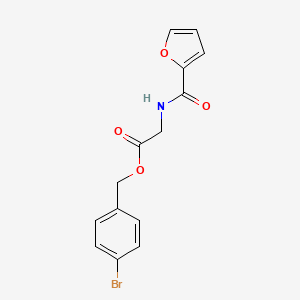

![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)
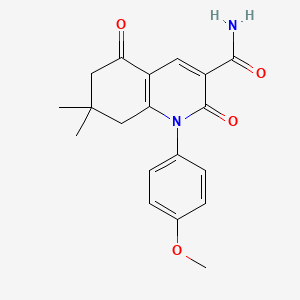
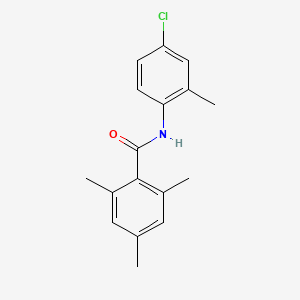

![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)
![(4-methoxy-2-methylphenyl)[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B5668232.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5668252.png)
![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)
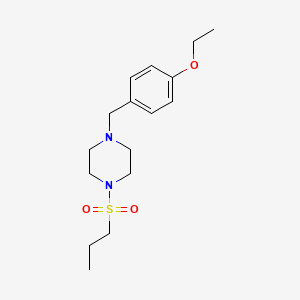
![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)